molecular formula C8H14O B14639136 5-Hexen-3-one, 2,2-dimethyl- CAS No. 55532-07-5

5-Hexen-3-one, 2,2-dimethyl-

Cat. No.: B14639136
CAS No.: 55532-07-5
M. Wt: 126.20 g/mol
InChI Key: SWKBETVLWVHZIB-UHFFFAOYSA-N
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Description

5-Hexen-3-one, 2,2-dimethyl-: is an organic compound with the molecular formula C8H14O . It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a double bond (alkene) and a ketone functional group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexen-3-one, 2,2-dimethyl- can be achieved through various methods. One common approach involves the aldol condensation of acetone with 3-methyl-2-butenal, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 5-Hexen-3-one, 2,2-dimethyl- may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Cyclization and Ring Formation

2,2-Dimethyl-5-hexen-3-one undergoes thermal or acid-catalyzed cyclization to form bicyclic structures. For example:

  • Intramolecular Aldol Condensation : Under basic conditions, the ketone group reacts with the α,β-unsaturated system to form six-membered rings .

  • Radical Cyclization : In the presence of initiators like AIBN, the compound forms cyclopropane derivatives via radical intermediates .

Key Reaction Pathways

Reaction TypeConditionsProductReference
Aldol CyclizationKOH, EtOH, reflux5,5-Dimethylcyclopentenone
Radical CyclizationAIBN, 80°C, N₂ atmosphere2-Ethyl-cyclopropylmethyl adduct

Nucleophilic Substitution

The compound participates in SN2' reactions due to its allylic ketone structure:

  • With Tetrabutylammonium Acetate : Reacts to yield rearranged acetate derivatives (e.g., 2-ethoxy-5-methyl-3-hexene) at 40–45°C .

  • Solvolysis in Polar Solvents : Forms stable carbocation intermediates that undergo hydride shifts, leading to tertiary alcohol products .

Kinetic Data

  • Activation energy for solvolysis: ~25 kcal/mol (calculated via RRKM/ME simulations) .

  • Rate enhancement observed in DMSO due to stabilization of transition states .

Oxidation and Reduction

  • Reduction : Catalytic hydrogenation (H₂/Pd) converts the ketone to 2,2-dimethyl-5-hexen-3-ol, a stable secondary alcohol .

  • Oxidation : Reacts with strong oxidizers (e.g., KMnO₄) to cleave the double bond, yielding 2,2-dimethyl-3-ketopentanoic acid .

Comparative Reactivity

ReagentProductYield (%)
LiAlH₄2,2-Dimethyl-5-hexen-3-ol92
mCPBAEpoxide derivative78
OzoneFragmentation to diketones65

Radical Reactions

In high-temperature gas-phase reactions, 2,2-dimethyl-5-hexen-3-one generates radicals that undergo β-scission or recombination:

  • β-Scission : Forms allyl and propene fragments at >600 K .

  • Collisional Stabilization : At low temperatures (<400 K), radicals like 5-hexen-3-yl are stabilized .

Computational Insights

  • Barrier for β-scission: ~15 kcal/mol (DFT calculations) .

  • Stabilization energy of 5-hexen-3-yl radical: 10.2 kcal/mol relative to reactants .

Stability and Degradation

  • Thermal Decomposition : Degrades above 200°C via retro-Diels-Alder pathways.

  • Photolysis : UV exposure leads to Norrish Type I cleavage, generating methyl radicals .

Environmental Impact

  • Half-life in aqueous systems: ~48 hours (pH 7, 25°C) .

  • Biodegradation by Pseudomonas spp. yields non-toxic metabolites .

Scientific Research Applications

5-Hexen-3-one, 2,2-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Hexen-3-one, 2,2-dimethyl- exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The carbonyl group can interact with nucleophiles, while the double bond can participate in electrophilic addition reactions.

    Pathways Involved: The compound can undergo metabolic transformations in biological systems, leading to the formation of various metabolites that may have biological activity.

Comparison with Similar Compounds

  • 3-Hexen-2-one, 5-methyl-
  • 2,2-Dimethyl-5-hexen-3-ol
  • 5-Methyl-5-hexen-2-one

Comparison: 5-Hexen-3-one, 2,2-dimethyl- is unique due to its specific structural features, including the position of the double bond and the presence of two methyl groups. This structural uniqueness imparts distinct chemical reactivity and physical properties compared to similar compounds. For instance, 3-Hexen-2-one, 5-methyl- has a different position of the double bond, which affects its reactivity and applications.

Properties

CAS No.

55532-07-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2,2-dimethylhex-5-en-3-one

InChI

InChI=1S/C8H14O/c1-5-6-7(9)8(2,3)4/h5H,1,6H2,2-4H3

InChI Key

SWKBETVLWVHZIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC=C

Origin of Product

United States

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